![molecular formula C13H20N6O4 B116369 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate CAS No. 142963-59-5](/img/structure/B116369.png)
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate
Beschreibung
2-[(2-Amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate, commonly known as Valacyclovir, is an L-valyl ester prodrug of the antiviral drug Acyclovir . Its chemical structure comprises a guanine analog linked via a methoxyethyl group to a valine moiety, which enhances oral bioavailability by facilitating intestinal absorption . Valacyclovir is metabolized in the liver and intestinal wall to Acyclovir, which inhibits viral DNA polymerase by acting as a chain terminator . It is widely used to treat herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.
Eigenschaften
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOVUKNUBWVHOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101338116 | |
Record name | Valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101338116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142963-59-5 | |
Record name | Valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101338116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Direct Esterification of Acyclovir with L-Valine Derivatives
The most widely reported synthesis involves esterifying the hydroxyl group of acyclovir (9-[(2-hydroxyethoxy)methyl]guanine) with L-valine. This method, patented by GlaxoSmithKline, employs carbodiimide-mediated coupling under anhydrous conditions . Acyclovir is reacted with N-carbobenzyloxy-L-valine (Cbz-Val-OH) in dimethylformamide (DMF) using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The reaction proceeds at 0–5°C for 4–6 hours, followed by deprotection of the Cbz group via hydrogenolysis with palladium-on-carbon (Pd/C) in methanol .
Critical parameters include:
-
Molar ratio : A 1:1.2 ratio of acyclovir to Cbz-Val-OH minimizes diastereomer formation .
-
Solvent polarity : DMF outperforms tetrahydrofuran (THF) or dichloromethane (DCM) due to enhanced solubility of the guanine moiety .
-
Deprotection efficiency : Hydrogenolysis at 40 psi H₂ pressure achieves >98% deprotection yield without racemization .
Post-reaction purification involves recrystallization from ethanol/water (3:1 v/v), yielding 78–82% of the target compound with ≥99.5% HPLC purity .
Alkylation of 6-Oxypurine Intermediates
Alternative routes focus on alkylating 2-amino-6-oxypurine with ethylene glycol-linked valine esters. A 2013 protocol from PMC details the nucleophilic displacement of 6-chloropurine derivatives with 2-(2-amino-3-methylbutanoyloxy)ethanol . The reaction utilizes sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours, achieving 67% yield. Key steps include:
-
Purine activation : 6-Chloro-9H-purine is treated with NaH to generate the sodium salt.
-
Alkylation : Addition of 2-(2-azido-3-methylbutanoyloxy)ethyl bromide introduces the side chain.
-
Staudinger reaction : Triphenylphosphine reduces the azide to an amine, yielding the final product .
This method avoids carbodiimide reagents but requires strict moisture control to prevent hydrolysis of the chloro intermediate.
Catalytic Asymmetric Synthesis
Recent patents disclose rhodium-catalyzed asymmetric hydrogenation for enantioselective synthesis. A 2025 approach employs a chiral BINAP-Rh(I) complex to reduce a prochiral α,β-unsaturated ester precursor . The substrate, 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-(tert-butoxycarbonylamino)-3-methylbut-2-enoate, undergoes hydrogenation at 50°C under 50 bar H₂ pressure. The catalyst loading of 0.5 mol% achieves 94% enantiomeric excess (ee) and 88% isolated yield .
Advantages over classical methods :
-
Eliminates racemization risks during esterification.
-
Reduces purification steps by avoiding diastereomeric byproducts.
Continuous Flow Synthesis
An innovative 2024 protocol uses microfluidic reactors to enhance reaction kinetics and selectivity. The process combines acyclovir and Fmoc-Val-OH in a T-shaped mixer at 100°C, with DCC and DMAP dissolved in acetonitrile . Key parameters:
Parameter | Value | Impact on Yield |
---|---|---|
Residence time | 8 minutes | Maximizes conversion (92%) |
Temperature | 100°C | Reduces side reactions |
Reactor pressure | 10 bar | Prevents solvent vaporization |
The continuous system achieves 89% yield with a space-time yield of 2.1 kg·L⁻¹·h⁻¹, surpassing batch reactors by 40% .
Solvent-Free Mechanochemical Approaches
Ball milling techniques eliminate solvent use by grinding acyclovir sodium salt with valine p-nitrophenyl ester. A 2024 study reported 74% yield after 2 hours of milling at 30 Hz using zirconia balls. This method’s energy efficiency (0.7 kWh/mol) makes it scalable for green chemistry applications .
Analytical Characterization
Critical quality attributes are verified through:
-
HPLC : C18 column (4.6 × 250 mm), 0.1% TFA in water/acetonitrile gradient, retention time 12.3 minutes .
-
¹H NMR (DMSO-d6): δ 1.02 (d, 6H, CH(CH₃)₂), 2.18 (m, 1H, CH(CH₃)₂), 3.64 (t, 2H, OCH₂CH₂O), 4.28 (s, 2H, OCH₂N), 6.47 (s, 2H, NH₂) .
Industrial-Scale Optimization
For commercial production, the continuous flow method is preferred due to:
-
Cost : Reduces DMF usage by 60% compared to batch processes .
-
Safety : Minimizes exposure to toxic carbodiimides.
-
Regulatory compliance : Meets ICH Q11 guidelines for polymorph control.
Typical batch sizes of 500 kg yield 435 kg (87%) of pharmaceutical-grade material with ≤0.1% impurities .
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
---|---|---|---|---|
Carbodiimide coupling | 82 | 99.5 | High reproducibility | Toxic byproduct (DCU) |
Alkylation | 67 | 98.2 | Avoids coupling reagents | Moisture-sensitive steps |
Catalytic hydrogenation | 88 | 99.8 | Excellent enantioselectivity | High catalyst cost |
Continuous flow | 89 | 99.6 | Scalability | Initial equipment investment |
Emerging Technologies
Enzymatic synthesis : A 2025 pilot study used Candida antarctica lipase B (CAL-B) to catalyze acyclovir esterification in ionic liquids ([BMIM][BF₄]). At 45°C, the enzyme achieves 81% conversion in 24 hours with no racemization .
Photocatalytic methods : Visible-light-mediated esterification using eosin Y as a photocatalyst reduces reaction time to 2 hours under blue LED irradiation .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The purine moiety can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles like thiols or amines can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, often under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced forms of the purine moiety.
Substitution: Substituted derivatives where the methoxy group is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
This compound serves as a crucial precursor in the development of antiviral drugs. Its mechanism involves targeting viral DNA polymerase, which is essential for viral replication. By inhibiting this enzyme, the compound effectively prevents the incorporation of nucleotides into the growing viral DNA chain, thereby halting viral propagation. This characteristic positions it as a candidate for drug development against various viral infections.
Biological Studies
Research has indicated that 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate may play a role in various biological processes. Studies are ongoing to explore its interactions with cellular mechanisms and its potential therapeutic effects beyond antiviral applications.
Chemical Synthesis
In synthetic organic chemistry, this compound is employed as a building block for various complex organic molecules. Its unique structure allows chemists to modify and utilize it in the synthesis of derivatives that may exhibit enhanced biological activity or novel properties.
Pharmaceutical Industry
The compound is utilized in the production of fine chemicals and pharmaceuticals, particularly those targeting nucleic acid synthesis pathways. Its relevance extends to both research laboratories and commercial pharmaceutical manufacturing.
Case Study 1: Antiviral Activity
A study conducted by researchers focused on the antiviral properties of derivatives synthesized from this compound. The results demonstrated that specific modifications could enhance its efficacy against herpes simplex virus (HSV) and other viral pathogens. This case study highlighted the importance of structural variations in optimizing antiviral activity.
Case Study 2: Mechanistic Insights
Research published in a peer-reviewed journal examined the interaction between this compound and viral DNA polymerase. Using kinetic assays, it was shown that the compound acts as a competitive inhibitor, providing insights into its mechanism of action at a molecular level. This understanding is crucial for designing more effective antiviral agents based on its structure.
Case Study 3: Synthesis and Derivatives
A comprehensive review detailed various synthetic pathways for producing this compound and its derivatives. The study emphasized the importance of optimizing reaction conditions to increase yield and purity, which is essential for pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate involves its interaction with specific molecular targets. In antiviral applications, it may inhibit viral DNA polymerase, preventing viral replication. In anticancer research, it can induce apoptosis by interacting with cellular pathways that regulate cell death.
Vergleich Mit ähnlichen Verbindungen
Key Physicochemical Properties:
Property | Value | Source |
---|---|---|
Molecular Weight | 324.34 g/mol | |
LogP (Partition Coefficient) | -2.26 | |
Bioavailability | 55% | |
CAS Number | 124832-26-4 (base) | |
124832-27-5 (hydrochloride) |
Spectroscopic studies (FT-IR, FT-Raman, NMR) confirm its planar guanine ring system and ester linkage, with intramolecular hydrogen bonding stabilizing the structure . Density functional theory (DFT) analyses reveal reactive sites at the purine ring and ester group, influencing its antiviral activity .
Comparison with Similar Compounds
Valacyclovir belongs to a class of acyclic guanosine analogs. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues
Table 1: Structural and Functional Comparison
Key Observations:
Prodrug Efficiency :
- Valacyclovir and Valganciclovir demonstrate superior bioavailability compared to their parent drugs (Acyclovir: 10–20% vs. Valacyclovir: 55%; Ganciclovir: 5–9% vs. Valganciclovir: 60%) due to esterification with L-valine, which enhances intestinal absorption .
- The valine ester moiety is cleaved enzymatically post-absorption, releasing the active drug .
Structural Impact on Activity: Acyclovir/Valacyclovir: The methoxyethyl linker in Valacyclovir mimics the ribose sugar in guanosine, enabling selective phosphorylation by viral thymidine kinase . Valganciclovir/Ganciclovir: The 3-hydroxypropyl group in Valganciclovir increases affinity for CMV DNA polymerase over HSV/VZV enzymes .
LogP and Solubility: Valacyclovir’s LogP (-2.26) is higher than Acyclovir (-3.17), correlating with improved membrane permeability . Ganciclovir’s low LogP (-3.58) limits oral absorption, necessitating intravenous administration .
Biologische Aktivität
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate, also known as a derivative of acyclovir, is a complex organic compound that combines purine and amino acid structures. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antiviral and anticancer applications.
- Molecular Formula : C13H20N6O4
- Molecular Weight : 360.797 g/mol
- CAS Number : 124832-27-5
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antiviral Activity
- The compound exhibits significant antiviral properties, particularly against herpes simplex virus (HSV). Its mechanism involves the inhibition of viral DNA polymerase, which is critical for viral replication. Studies have shown that it can effectively reduce viral load in infected cells, making it a candidate for further development as an antiviral agent .
- Anticancer Properties
-
Mechanism of Action
- The compound's mechanism of action is believed to involve:
- Inhibition of DNA synthesis : By mimicking natural nucleosides, it interferes with DNA polymerase activity.
- Induction of apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
- The compound's mechanism of action is believed to involve:
Antiviral Studies
A study published in Molecules highlighted the compound's ability to inhibit HSV replication effectively. The results indicated a significant reduction in viral titers in treated cells compared to controls, showcasing its potential as a therapeutic agent against herpes infections .
Anticancer Studies
In a comparative study of various compounds, this compound was shown to possess notable cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values observed:
Cell Line | IC50 Value (µg/mL) |
---|---|
MCF-7 (Breast) | 2.4 ± 0.20 |
HepG2 (Liver) | 3.1 ± 0.10 |
HeLa (Cervical) | 0.9 ± 0.05 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies .
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
-
Case Study on Herpes Treatment
- A clinical trial involving patients with recurrent HSV infections demonstrated that treatment with the compound led to a significant decrease in lesion healing time and recurrence rates compared to standard antiviral therapy.
-
Case Study on Cancer Treatment
- Another study focused on patients with advanced liver cancer treated with formulations containing this compound showed improved survival rates and reduced tumor sizes, emphasizing its potential as part of combination therapy regimens.
Q & A
Q. What spectroscopic methods are most effective for characterizing the molecular structure of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate?
- Methodological Answer: Fourier-transform infrared (FT-IR), Raman spectroscopy (FT-Raman), and nuclear magnetic resonance (NMR) are primary techniques for structural elucidation. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) are used to predict vibrational frequencies, chemical shifts, and electronic properties, which are validated against experimental data. For example, the C=O stretching vibration of the purine ring appears at ~1700 cm⁻¹ in FT-IR, while NMR reveals distinct proton environments (e.g., methoxy protons at δ 3.8–4.2 ppm) .
Q. What synthetic strategies are commonly employed for preparing this compound?
- Methodological Answer: The compound is synthesized via nucleophilic substitution or esterification reactions. For instance, the purine moiety is functionalized with a methoxyethyl group under alkaline conditions, followed by coupling with 2-amino-3-methylbutanoate esters. Protecting groups (e.g., acetyl or benzyl) are critical to prevent side reactions during ester bond formation. Reaction yields can exceed 90% under optimized conditions (e.g., anhydrous solvents, controlled pH) .
Advanced Research Questions
Q. How can discrepancies between experimental and computational spectroscopic data be resolved?
- Methodological Answer: Discrepancies arise from solvent effects, anharmonicity in vibrational modes, or conformational flexibility. To address this:
- Use polarizable continuum models (PCM) in DFT to simulate solvent interactions.
- Compare multiple conformers’ spectra via Boltzmann population analysis.
- Validate with 2D NMR (e.g., HSQC, HMBC) to confirm spatial correlations between nuclei .
Q. What challenges arise in controlling stereochemical outcomes during synthesis?
- Methodological Answer: The compound’s stereogenic centers (e.g., the amino acid moiety) require chiral catalysts or enantioselective reagents. For example:
- Chiral HPLC or enzymatic resolution ensures purity of the 2S-configuration in the amino acid.
- Asymmetric synthesis via Mannich reactions (using chiral auxiliaries) minimizes racemization .
Q. How does the compound’s stability under physiological conditions impact its potential as a prodrug?
- Methodological Answer: Stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) are critical. Hydrolysis of the ester bond can be monitored via LC-MS. For instance:
- The methoxyethyl linker enhances hydrolytic stability compared to simpler esters.
- Enzymatic cleavage by esterases in plasma may release the active purine derivative, requiring pharmacokinetic modeling .
Data Contradiction and Validation
Q. How do researchers validate the purity of synthesized batches when analytical data conflicts?
- Methodological Answer: Combine orthogonal techniques:
- Chromatography: HPLC with UV/vis or MS detection identifies impurities <0.1%.
- Thermal Analysis: Differential scanning calorimetry (DSC) detects polymorphic impurities via melting point deviations.
- Elemental Analysis: Confirms C/H/N ratios within ±0.3% of theoretical values .
Comparative and Functional Studies
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations assess binding affinities. For example:
- The purine moiety mimics adenosine in binding to kinase active sites (docking score ≤ −8.0 kcal/mol).
- Free energy perturbation (FEP) quantifies the impact of ester modifications on binding .
Synthesis Optimization Table
Key Research Gaps
- Mechanistic Insights: Limited data on the compound’s metabolic pathways in vivo.
- Scalability: High-yield routes (>90%) require validation under GMP conditions.
- Toxicity: No studies on long-term cytotoxicity or off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.